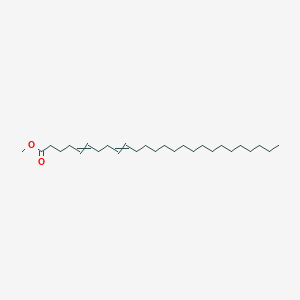
Carbanilic acid, 3,4,5-trichloro-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbanilic acid, 3,4,5-trichloro-, ethyl ester is a chemical compound with the molecular formula C9H8Cl3NO2. It is an ester derivative of carbanilic acid, where the carbanilic acid is substituted with three chlorine atoms at the 3, 4, and 5 positions and an ethyl ester group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 3,4,5-trichloro-, ethyl ester typically involves the esterification of 3,4,5-trichlorocarbanilic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions
Carbanilic acid, 3,4,5-trichloro-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3,4,5-trichlorocarbanilic acid and ethanol.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a less chlorinated derivative.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst or under elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Hydrolysis: 3,4,5-trichlorocarbanilic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Less chlorinated derivatives of the original compound.
科学的研究の応用
Carbanilic acid, 3,4,5-trichloro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial properties.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of carbanilic acid, 3,4,5-trichloro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms enhances its reactivity and ability to form strong interactions with these targets. The ester group allows for easy hydrolysis, releasing the active carbanilic acid derivative, which can then exert its effects.
類似化合物との比較
Similar Compounds
- Carbanilic acid, 3-chloro-, ethyl ester
- Carbanilic acid, 4-chloro-, ethyl ester
- Carbanilic acid, 3,5-dichloro-, ethyl ester
Uniqueness
Carbanilic acid, 3,4,5-trichloro-, ethyl ester is unique due to the presence of three chlorine atoms on the aromatic ring, which significantly enhances its reactivity and potential biological activity compared to its less chlorinated counterparts. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
99847-82-2 |
|---|---|
分子式 |
C9H8Cl3NO2 |
分子量 |
268.5 g/mol |
IUPAC名 |
ethyl N-(3,4,5-trichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl3NO2/c1-2-15-9(14)13-5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3,(H,13,14) |
InChIキー |
OIPWNSFYNJHTRU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=CC(=C(C(=C1)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


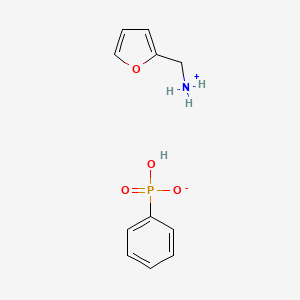
![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)
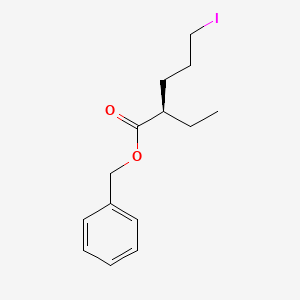
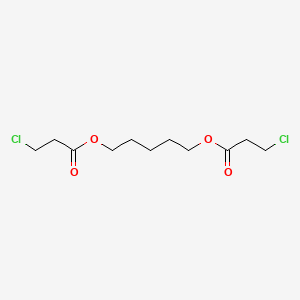
![(3aS,10cS)-2-[2-(diethylamino)ethyl]-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione](/img/structure/B14168848.png)
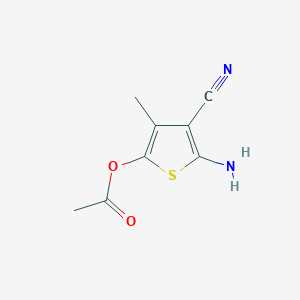
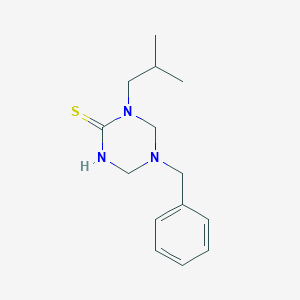
![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)
![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)
